Oxaflumazine disuccinate
Overview
Description
Oxaflumazine disuccinate is a neuroleptic drug primarily used in the treatment of psychotic disorders. It is a derivative of phenothiazine and is known for its antipsychotic properties. The compound has been studied extensively for its efficacy in treating psychotic children in a pedopsychiatric environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxaflumazine disuccinate involves the reaction of oxaflumazine with succinic acid. The process typically includes the following steps:
Preparation of Oxaflumazine: Oxaflumazine is synthesized by reacting 10-(3-(4-(2-(1,3-dioxan-2-yl)ethyl)-1-piperazinyl)propyl)-2-(trifluoromethyl)phenothiazine with appropriate reagents under controlled conditions.
Formation of Disuccinate: The oxaflumazine is then reacted with succinic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of oxaflumazine are synthesized using automated reactors.
Reaction with Succinic Acid: The oxaflumazine is then reacted with succinic acid in large reactors, and the product is purified using industrial-scale crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Oxaflumazine disuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Oxaflumazine disuccinate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenothiazine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems in the brain.
Medicine: this compound is used in clinical studies to evaluate its efficacy in treating psychotic disorders.
Industry: The compound is used in the development of new neuroleptic drugs.
Mechanism of Action
Oxaflumazine disuccinate exerts its effects by targeting dopamine receptors in the brain. It acts as an antagonist at these receptors, thereby reducing the activity of dopamine and alleviating symptoms of psychosis. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: A potent antipsychotic used in the treatment of schizophrenia.
Thioridazine: Known for its antipsychotic and sedative effects.
Uniqueness: Oxaflumazine disuccinate is unique due to its specific chemical structure, which includes a disuccinate moiety. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in the treatment of psychotic disorders .
Properties
IUPAC Name |
butanedioic acid;10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQGDSOSYWSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44F3N3O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225502 | |
Record name | Oxaflumazine disuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7450-97-7 | |
Record name | Oxaflumazine disuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaflumazine disuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinic acid, compound with 10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)-10H-phenothiazine (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAFLUMAZINE DISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP68P9753Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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